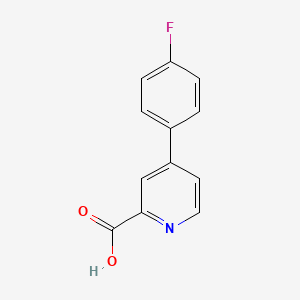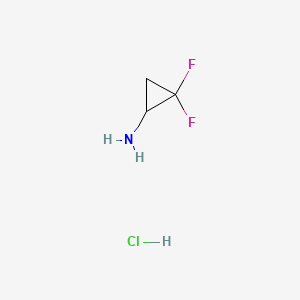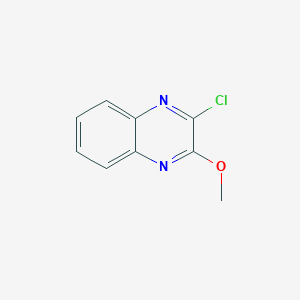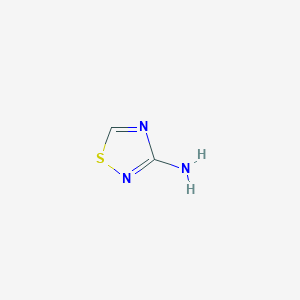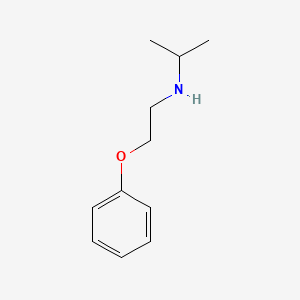
3-Nitro-4-(pyrrolidin-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-Nitro-4-(pyrrolidin-1-yl)aniline" is a chemical entity that can be associated with various research studies focusing on the synthesis and characterization of nitrogen-containing heterocycles, which are of significant interest due to their wide range of applications in medicinal chemistry and material science. The papers provided discuss related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves various strategies, including conventional and microwave-assisted methods. For instance, the synthesis of 4-substituted N-[1-(pyridine-3- and -4-yl)ethylidene]anilines was achieved using different synthetic approaches, which could be analogous to the synthesis of "3-Nitro-4-(pyrrolidin-1-yl)aniline" . Additionally, the exploration of reactions on 2-chloro-3-nitroimidazo[1,2-a]pyridine, which involves the reduction of a nitro group to an amine, could be relevant to the synthesis of the target compound, as it also contains a nitro group that could undergo similar transformations .
Molecular Structure Analysis
The molecular structure of compounds similar to "3-Nitro-4-(pyrrolidin-1-yl)aniline" has been studied using various analytical techniques. For example, the crystal structure of a platinum(II) complex with a related ligand was determined using X-ray diffraction, which could provide insights into the coordination environment and geometry around the nitro-aniline moiety . The structural determination of pyrrolidine-2,3-dione derivatives from related compounds was confirmed via NMR and mass spectrometry, which are crucial techniques for elucidating the structure of "3-Nitro-4-(pyrrolidin-1-yl)aniline" .
Chemical Reactions Analysis
The chemical reactivity of compounds containing aniline and pyrrolidine units has been explored in various contexts. The discovery of 2-(pyridin-2-yl)aniline as a directing group for C-H bond amination mediated by cupric acetate indicates the potential for similar aniline derivatives to undergo directed C-H activation and functionalization . This could be relevant for the chemical reactions involving "3-Nitro-4-(pyrrolidin-1-yl)aniline."
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed through experimental and computational methods. The application of linear free-energy relationships to the 13C NMR chemical shifts in substituted anilines provides insights into the electronic effects of substituents, which could be extrapolated to understand the properties of "3-Nitro-4-(pyrrolidin-1-yl)aniline" . The antioxidant activity of a platinum complex with a related ligand was evaluated, suggesting potential biological activities for similar nitro-aniline compounds .
Wissenschaftliche Forschungsanwendungen
- Application Summary: Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-nitro-4-pyrrolidin-1-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-8-3-4-9(10(7-8)13(14)15)12-5-1-2-6-12/h3-4,7H,1-2,5-6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOBTERZRKDEFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-(pyrrolidin-1-yl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

